molecular formula C26H28N2O4 B11250405 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide

2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide

Cat. No.: B11250405
M. Wt: 432.5 g/mol
InChI Key: KWVKUAIPLSSXNX-UHFFFAOYSA-N
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Description

2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)PROPYL]ACETAMIDE is a complex organic compound that features a cyclopropane carbonyl group attached to an indole ring, and a benzodioxepin moiety linked via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)PROPYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the indole and benzodioxepin intermediates. The cyclopropane carbonyl group is introduced through a cyclopropanation reaction, while the final coupling step involves the formation of the amide bond under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)PROPYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The indole and benzodioxepin rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the indole or benzodioxepin rings.

Scientific Research Applications

2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)PROPYL]ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)PROPYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Indol-3-yl)cyclohexan-1-ones: These compounds share the indole moiety and can undergo similar reactions.

    Pinacol boronic esters: These compounds are valuable building blocks in organic synthesis and can undergo similar transformations.

Uniqueness

2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)PROPYL]ACETAMIDE is unique due to its combination of the cyclopropane carbonyl group, indole ring, and benzodioxepin moiety. This structural complexity provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C26H28N2O4

Molecular Weight

432.5 g/mol

IUPAC Name

2-[3-(cyclopropanecarbonyl)indol-1-yl]-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide

InChI

InChI=1S/C26H28N2O4/c1-2-21(18-10-11-23-24(14-18)32-13-5-12-31-23)27-25(29)16-28-15-20(26(30)17-8-9-17)19-6-3-4-7-22(19)28/h3-4,6-7,10-11,14-15,17,21H,2,5,8-9,12-13,16H2,1H3,(H,27,29)

InChI Key

KWVKUAIPLSSXNX-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=C(C=C1)OCCCO2)NC(=O)CN3C=C(C4=CC=CC=C43)C(=O)C5CC5

Origin of Product

United States

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